3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound It features a unique structure that combines a benzothieno and thiazolo ring system with a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. One common approach is to start with the appropriate benzothiophene and thiazole derivatives, which are then subjected to cyclization reactions under controlled conditions to form the desired pyrimidinone ring system. Specific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst for halogenation; concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17ClN2O3S2 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
14-(3-chloro-4-hydroxy-5-methoxyphenyl)-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-25-13-7-9(6-11(20)16(13)23)12-8-26-19-21-17-15(18(24)22(12)19)10-4-2-3-5-14(10)27-17/h6-7,12,23H,2-5,8H2,1H3 |
InChI Key |
QQPNMXAWRRCGJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N23)Cl)O |
Origin of Product |
United States |
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